Product packaging for Arachidonoyl 2'-fluoroethylamide(Cat. No.:CAS No. 166100-37-4)

Arachidonoyl 2'-fluoroethylamide

Cat. No.: B110076
CAS No.: 166100-37-4
M. Wt: 349.5 g/mol
InChI Key: DOGHEWWVBBVYEY-DOFZRALJSA-N
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Description

The Endocannabinoid System: Foundational Context

The endocannabinoid system (ECS) is a complex and widespread neuromodulatory system involved in regulating a variety of physiological and cognitive processes. Its discovery stemmed from research into the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. nih.govwikipedia.org The system's core components are the cannabinoid receptors, the endogenous ligands that bind to them (endocannabinoids), and the enzymes responsible for the synthesis and degradation of these ligands. nih.govwikipedia.org

The two principal cannabinoid receptors identified are the CB1 and CB2 receptors. wikipedia.orgnih.gov CB1 receptors are among the most abundant G-protein coupled receptors in the brain and are also found in various peripheral tissues. wikipedia.orgnih.gov CB2 receptors are primarily expressed in cells and tissues of the immune system. wikipedia.orgnih.gov

The body produces its own cannabinoid-like molecules, known as endocannabinoids. The first to be discovered was N-arachidonoylethanolamine, more commonly known as anandamide (B1667382) (AEA). wikipedia.org Anandamide is derived from the non-oxidative metabolism of arachidonic acid and acts as a partial agonist at CB1 receptors. wikipedia.orgnih.gov Another major endocannabinoid is 2-arachidonoylglycerol (B1664049) (2-AG), which is present in the brain at much higher concentrations than anandamide and acts as a full agonist at both CB1 and CB2 receptors. nih.govnih.govcapes.gov.br

The biological actions of endocannabinoids are tightly controlled and terminated by enzymatic hydrolysis. The primary enzyme responsible for the breakdown of anandamide is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that hydrolyzes AEA into arachidonic acid and ethanolamine (B43304). nih.govnih.gov The inhibition of FAAH is a key strategy in cannabinoid research, as it can raise the levels of endogenous anandamide. nih.govnih.govnih.gov

Anandamide Analogs: Design Principles and Research Rationale

The inherent chemical properties of anandamide, particularly its rapid degradation by FAAH, limit its therapeutic potential and complicate its study. nih.govcaymanchem.com This has led researchers to design and synthesize a wide array of anandamide analogs to overcome these limitations and to better understand the structural requirements for cannabinoid receptor binding and activation. nih.govnih.gov The primary goals in designing these analogs are typically to improve metabolic stability, enhance binding affinity, and increase selectivity for either the CB1 or CB2 receptor. nih.gov

Structure-activity relationship (SAR) studies have provided significant insight into how chemical modifications affect the molecule's interaction with the ECS. nih.govnih.gov These studies have explored modifications to both the ethanolamide "headgroup" and the arachidonoyl "tail" of the anandamide molecule. nih.govnih.gov For instance, introducing a methyl group in the ethanolamide portion can vastly improve biochemical stability against FAAH hydrolysis. nih.govnih.gov Similarly, modifications to the long, flexible arachidonoyl chain are carefully considered, as this part of the molecule is crucial for interaction with a hydrophobic groove within the CB1 receptor. nih.gov Complete saturation of the double bonds in the tail or their replacement with alkynes results in a total loss of receptor affinity. nih.gov

Arachidonoyl 2'-fluoroethylamide (AEF) emerged from SAR studies focused on exploring the stereoelectronic requirements of the ethanolamide headgroup. nih.gov The design rationale involves replacing the terminal hydroxyl group of anandamide with a more electronegative substituent, in this case, a fluorine atom. nih.gov

Significance of Fluorinated Analogs in Cannabinoid Science

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. In cannabinoid science, creating fluorinated analogs of anandamide has been a key approach to investigate its interaction with cannabinoid receptors.

The development of this compound (AEF) demonstrated that replacing the hydroxyl group of the ethanolamide moiety with a fluorine atom significantly increases the molecule's binding affinity for the CB1 receptor. caymanchem.comnih.gov However, this modification also decreases its affinity for the CB2 receptor, thereby enhancing its selectivity for CB1. caymanchem.com Research has shown that other electronegative substituents, such as chlorine, in the same position can also increase receptor affinity. nih.gov For example, the related analog, arachidonyl-2'-chloroethylamide (ACEA), is a well-studied synthetic ligand used to probe the ECS. nih.gov

Despite the considerable increase in CB1 binding affinity, the fluorination at the 2'-position in AEF does not confer protection from enzymatic degradation. caymanchem.comnih.gov Studies have shown that AEF remains a good substrate for the FAAH enzyme and is rapidly hydrolyzed. caymanchem.com This finding is significant because it illustrates that enhancing receptor affinity does not always translate to improved metabolic stability or greater in vivo activity. caymanchem.comnih.gov This highlights a critical challenge in the design of anandamide analogs: the need to simultaneously optimize both receptor interaction and resistance to enzymatic breakdown to create effective research tools and potential therapeutics.

Data Tables

Table 1: Comparative Binding Affinities at Cannabinoid Receptors

This table displays the binding affinity (Ki) of this compound (AEF) for the CB1 and CB2 cannabinoid receptors, as reported in scientific literature. caymanchem.com The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
This compound (AEF)26.7908

Data sourced from Cayman Chemical, citing Lin, S., et al. (1998). caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36FNO B110076 Arachidonoyl 2'-fluoroethylamide CAS No. 166100-37-4

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGHEWWVBBVYEY-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Cannabinoid Receptor Pharmacology and Ligand Interactions

Cannabinoid Receptor Binding Kinetics and Thermodynamics

The interaction of Arachidonoyl 2'-fluoroethylamide with cannabinoid receptors is characterized by a notable affinity and selectivity profile, which has been a subject of scientific investigation.

High-Affinity Interaction with Cannabinoid Receptor 1 (CB1)

Research has demonstrated that the introduction of an electronegative substituent, such as a fluorine atom, at the 2'-position of the ethanolamide headgroup of anandamide (B1667382) analogues significantly enhances their binding affinity for the CB1 receptor. caymanchem.com While specific Ki values for this compound are not always explicitly detailed in isolation, data from closely related compounds provide strong evidence for its high-affinity interaction. For instance, the methylated analogue, (±)-2-Methyl arachidonoyl-2'-fluoroethylamide, exhibits a potent binding affinity for the rat brain CB1 receptor with a Ki value of 5.7 nM. caymanchem.com Similarly, the chlorinated analogue, Arachidonoyl 2'-chloroethylamide (ACEA), is a potent and highly selective CB1 receptor agonist with a Ki of 1.4 nM. caymanchem.com These findings strongly suggest that this compound also possesses a high affinity for the CB1 receptor.

Selective Engagement Profile at Cannabinoid Receptor 2 (CB2)

In contrast to its high affinity for the CB1 receptor, studies on anandamide analogues indicate that modifications on the ethanolamido headgroup tend to result in a selective engagement profile with lower affinity for the CB2 receptor. nih.gov For example, while the substitution of the hydroxyl group with a fluoro group increases CB1 affinity, the binding to the CB2 receptor is often decreased relative to anandamide. caymanchem.com This suggests that this compound likely displays a preference for the CB1 receptor over the CB2 receptor. The chlorinated analogue, ACEA, further supports this, showing a Ki value of >2000 nM for the CB2 receptor, indicating very low affinity. caymanchem.com

CompoundCB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)
(±)-2-Methyl arachidonoyl-2'-fluoroethylamide5.7 nM (rat brain)Decreased relative to Anandamide
Arachidonoyl 2'-chloroethylamide (ACEA)1.4 nM>2000 nM

This table presents binding affinity data for analogues of this compound, providing a strong indication of its likely receptor binding profile.

Receptor Agonism and Downstream Signaling Initiation

This compound and its halogenated analogues are classified as cannabinoid receptor agonists. caymanchem.comnih.gov Upon binding to the CB1 receptor, these agonists are expected to initiate the canonical downstream signaling cascade associated with G-protein coupled receptors. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Furthermore, activation of CB1 receptors by agonists can modulate ion channels, such as inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels, which collectively contribute to the modulation of neurotransmitter release. nih.gov While the in vivo activity of these fluorinated analogues can be limited by their rapid hydrolysis by the enzyme fatty acid amide hydrolase (FAAH), their fundamental action at the receptor level is agonistic. caymanchem.com

Comparative Pharmacological Evaluation with Endogenous Ligands and Pre-existing Synthetic Cannabinoids

The pharmacological profile of this compound becomes clearer when compared with the endogenous ligand anandamide and other synthetic cannabinoids.

Structural Determinants of Receptor Selectivity

The selectivity of this compound for the CB1 receptor over the CB2 receptor is primarily determined by the structural modifications in the headgroup of the molecule. nih.gov The introduction of electronegative substituents like fluorine or chlorine at the 2'-position of the ethanolamide moiety has been shown to be a critical factor in conferring high CB1 affinity while not substantially increasing, and in some cases decreasing, affinity for the CB2 receptor. caymanchem.comcaymanchem.com This highlights the distinct structural requirements for high-affinity binding at the two major cannabinoid receptor subtypes.

Enzymatic Metabolism and Biotransformation Pathways

Fatty Acid Amide Hydrolase (FAAH) Substrate Characteristics

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the hydrolysis of a variety of endogenous fatty acid amides, including the endocannabinoid anandamide (B1667382). This enzyme, therefore, plays a crucial role in regulating endocannabinoid signaling. Arachidonoyl 2'-fluoroethylamide, as an analogue of anandamide, also serves as a substrate for FAAH.

The interaction between this compound and FAAH is characterized by specific kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency. While precise kinetic data for this compound are not extensively documented in publicly available literature, the general substrate preferences of FAAH offer some insights. FAAH typically exhibits a preference for substrates with long, polyunsaturated acyl chains, a characteristic feature of the arachidonoyl group present in both anandamide and its 2'-fluoroethylamide analogue. The ethanolamide portion of the molecule also contributes to substrate recognition and binding within the active site of the enzyme.

Table 1: General Substrate Characteristics of Fatty Acid Amide Hydrolase (FAAH)

FeatureDescriptionRelevance to this compound
Acyl Chain Preference Prefers long, polyunsaturated fatty acyl chains (e.g., arachidonoyl, oleoyl).The arachidonoyl chain is a key structural feature.
Head Group Recognition The ethanolamide moiety is important for binding to the active site.The 2'-fluoroethylamide group is a modification of the natural ethanolamide.
Enzyme Kinetics Follows Michaelis-Menten kinetics, characterized by Km and Vmax values.Specific kinetic parameters for this analogue are needed for a precise understanding.

Impact of Fluorine Substitution on Enzymatic Hydrolysis

The presence of the highly electronegative fluorine atom can potentially influence the electronic distribution within the amide bond, which is the target of FAAH's hydrolytic activity. This could, in theory, affect the rate of enzymatic cleavage. A slower rate of hydrolysis would lead to a longer half-life of the compound in the body, potentially prolonging its pharmacological effects. Further research is required to definitively quantify the impact of this fluorine substitution on the kinetics of FAAH-mediated hydrolysis.

Metabolic Stability Enhancements through Structural Modifications (e.g., Alpha-Methylation)

To further enhance the metabolic resistance of anandamide analogues, medicinal chemists have explored additional structural modifications. One such strategy is the introduction of a methyl group at the alpha-position of the ethanolamide moiety. This modification has been shown to increase the enzymatic stability of related compounds.

The compound 2-Methyl-Arachidonoyl-2'-fluoroethylamide incorporates both the 2'-fluoro substitution and alpha-methylation. This dual modification is intended to create a more robust analogue with a significantly reduced rate of metabolic degradation. Research has indicated that 2-methyl-2'-F-anandamide (a closely related compound) is indeed a metabolically stable analogue of anandamide.

The alpha-methyl group is thought to sterically hinder the approach of the substrate to the active site of FAAH, thereby slowing down the rate of hydrolysis. This steric hindrance, combined with the electronic effects of the fluorine atom, likely contributes to a significantly enhanced metabolic stability of 2-Methyl-Arachidonoyl-2'-fluoroethylamide compared to both anandamide and its singly modified counterparts. However, a detailed metabolic profile of 2-Methyl-Arachidonoyl-2'-fluoroethylamide, including the identification of its potential metabolites and the precise quantification of its resistance to FAAH-mediated hydrolysis, is not extensively detailed in the current body of scientific literature.

Cellular and Molecular Mechanisms of Action

Elucidation of Intracellular Signaling Cascades

The signaling cascades initiated by Arachidonoyl 2'-fluoroethylamide are primarily mediated through its interaction with G protein-coupled receptors, which in turn modulates various downstream effector systems, including key protein kinases and intracellular calcium levels.

This compound demonstrates a high affinity and selectivity for the cannabinoid receptor 1 (CB1), a member of the G protein-coupled receptor family. caymanchem.com Its binding affinity (Ki) for the rat brain CB1 receptor is reported to be 5.7 nM. caymanchem.comlipidmaps.org This affinity is considerably higher than that of its parent compound, anandamide (B1667382). In contrast, its binding to the CB2 receptor is significantly lower, indicating its selectivity towards the CB1 receptor. caymanchem.comlipidmaps.org

Upon binding to the CB1 receptor, which is typically coupled to inhibitory G proteins (Gi/o), this compound is expected to initiate a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This mechanism is consistent with the signaling pathways of other CB1 agonists, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov

Table 1: Binding Affinities of this compound and Related Compounds

Compound Receptor Binding Affinity (Ki) Source
This compound CB1 (rat brain) 5.7 nM caymanchem.comlipidmaps.org
This compound CB2 Lower affinity compared to CB1 caymanchem.comlipidmaps.org
Anandamide (AEA) CB1 / CB2 - caymanchem.com
(±)-2-Methyl arachidonoyl-2'-fluoroethylamide CB1 (rat brain) 5.7 nM caymanchem.com
(±)-2-Methyl arachidonoyl-2'-fluoroethylamide CB2 Decreased binding relative to AEA caymanchem.com

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the protein kinase B (Akt) are critical signaling molecules that regulate a multitude of cellular processes, including cell survival, proliferation, and neuroinflammation. nih.govnih.gov While direct studies on the effect of this compound on ERK1/2 and Akt activity are limited, the activation of the CB1 receptor by other cannabinoids provides a framework for its potential actions.

Activation of the CB1 receptor can lead to the modulation of the ERK1/2 and Akt pathways, although the outcomes can be cell-type specific and dependent on the particular signaling context. For instance, in some systems, CB1 receptor activation can lead to the activation of the ERK1/2 pathway, which is implicated in neuroprotection and synaptic plasticity. nih.gov Conversely, the Akt pathway is a key regulator of cell survival, and its modulation by cannabinoid signaling is complex. For example, N-arachidonoyl dopamine, another endocannabinoid, has been shown to trigger signaling networks downstream of cannabinoid receptors. nih.gov Given its potent CB1 agonism, it is plausible that this compound could influence these kinase cascades, but further research is required to elucidate the specific effects.

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a wide array of cellular functions. The endocannabinoid system is known to play a role in the regulation of calcium homeostasis, often through the modulation of various ion channels. Arachidonic acid, a structural component of this compound, and its metabolites can directly modulate the activity of several ion channels, including two-pore domain potassium (2P-K) channels and transient receptor potential (TRP) channels. nih.govnih.gov

Activation of the CB1 receptor by cannabinoids can lead to a transient increase in intracellular Ca2+ levels, which can be mediated by Gq proteins and phospholipase C, or through the modulation of voltage-gated calcium channels. nih.gov For example, the endocannabinoid 2-AG can induce an increase in intracellular Ca2+, a key step in its mechanism for inducing apoptosis in certain cancer cells. nih.gov Furthermore, some cannabinoids can interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is a non-selective cation channel that can be activated by N-arachidonoyl dopamine. nih.gov Although direct evidence is lacking, the structural and receptor-binding similarities of this compound to other cannabinoids suggest it may also modulate calcium homeostasis and ion channel activity.

Functional Consequences on Cellular Processes In Vitro

The engagement of the signaling pathways described above by this compound leads to tangible effects on cellular behavior, as observed in in vitro experimental models.

The endocannabinoid system is known to have a complex role in regulating cell fate, with effects on both cell proliferation and apoptosis that are often cell-type dependent. For instance, the endocannabinoid 2-AG has been shown to have anti-proliferative effects and to induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. nih.gov This pro-apoptotic effect can be mediated through the activation of CB1 or CB2 receptors, leading to an increase in intracellular calcium and the subsequent activation of pathways involving enzymes like cyclooxygenase-2 (COX-2). nih.gov

While specific studies on the effects of this compound on cell proliferation and apoptosis are not widely available, its potent agonism at the CB1 receptor suggests it could have similar effects to other CB1 agonists. It is conceivable that in certain cellular contexts, it could inhibit cell proliferation and promote apoptosis. For example, DNA damage can trigger cell cycle arrest through the p53 and p21 pathways, a process that can be influenced by various signaling molecules. youtube.com The potential for this compound to modulate these fundamental cellular processes warrants further investigation.

A well-established function of the endocannabinoid system in the central nervous system is the retrograde suppression of neurotransmitter release. Endocannabinoids like 2-AG are synthesized and released from postsynaptic neurons in response to neuronal activity. nih.gov They then travel backward across the synapse to bind to presynaptic CB1 receptors. nih.gov The activation of these presynaptic CB1 receptors inhibits the release of neurotransmitters, such as glutamate (B1630785) and GABA, from the presynaptic terminal. nih.gov

Given that this compound is a potent CB1 receptor agonist, it is highly likely to mimic this effect. caymanchem.comlipidmaps.org By activating presynaptic CB1 receptors, it would be expected to suppress neurotransmitter release, thereby modulating synaptic transmission and plasticity. This mechanism is a cornerstone of the physiological role of the endocannabinoid system in the brain. nih.gov The related compound, arachidonyl-2'-chloroethylamide (ACEA), another selective CB1 agonist, has been shown to have anticonvulsant effects, which are consistent with the suppression of excessive neuronal activity. nih.gov

Inflammatory Mediator Expression Regulation

The inflammatory cascade is largely governed by the expression of various pro- and anti-inflammatory molecules. Key among these are cytokines, such as tumor necrosis factor-alpha (TNF-α), and chemokines, which are responsible for guiding immune cells to sites of inflammation. The regulation of the genes encoding these mediators is a crucial control point in the inflammatory response.

Research into arachidonic acid derivatives has shed light on their potential to modulate inflammation. A notable study on three distinct arachidonic acid amide derivatives (AA-Ds) demonstrated their capacity to significantly inhibit the expression of several key pro-inflammatory genes in human keratinocytes. eurekaselect.comnih.govresearchgate.netunibas.it These findings highlight the potential of this class of compounds to interfere with inflammatory signaling cascades.

The study revealed that these arachidonic acid amides could suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a potent inflammatory mediator. eurekaselect.comnih.govresearchgate.netunibas.it Furthermore, the expression of the pro-inflammatory cytokine TNF-α was also found to be downregulated. eurekaselect.comnih.govresearchgate.netunibas.it

The investigation also extended to the effects on chemokines, which are critical for immune cell trafficking. Specifically, the expression of chemokine (C-X-C motif) ligand 9 (CXCL9) and chemokine (C-X-C motif) ligand 10 (CXCL10) was significantly inhibited by the arachidonic acid amide derivatives. eurekaselect.comnih.govresearchgate.netunibas.it These chemokines are particularly important for attracting T cells to sites of inflammation.

While these findings for related compounds are promising, it is crucial to underscore that direct experimental evidence for this compound's effect on the expression of these specific inflammatory mediators is not available in the reviewed scientific literature. The data presented below is based on the effects of other arachidonic acid amide derivatives and serves as a potential model for the action of this compound, pending specific investigation.

Table 1: Effects of Arachidonic Acid Amide Derivatives on Inflammatory Mediator Expression in Human Keratinocytes

Inflammatory MediatorEffect of Arachidonic Acid Amide DerivativesReference
Inducible Nitric Oxide Synthase (iNOS)Significant Inhibition eurekaselect.comnih.govresearchgate.netunibas.it
Tumor Necrosis Factor-alpha (TNF-α)Significant Inhibition eurekaselect.comnih.govresearchgate.netunibas.it
Chemokine (C-X-C motif) ligand 9 (CXCL9)Significant Inhibition eurekaselect.comnih.govresearchgate.netunibas.it
Chemokine (C-X-C motif) ligand 10 (CXCL10)Significant Inhibition eurekaselect.comnih.govresearchgate.netunibas.it
Inhibitor α of NF-κBSignificant Inhibition eurekaselect.comnih.govresearchgate.netunibas.it

Preclinical Biological Activity in Model Systems

Investigations in In Vivo Animal Models (non-human)

Preclinical research in animal models provides the foundational understanding of a compound's biological effects before any consideration for human trials. The following sections detail the in vivo findings related to Arachidonoyl 2'-fluoroethylamide and its close structural analogue, 2-methyl-arachidonyl-2'-fluoro-ethylamide (Met-F-AEA). It is crucial to note that much of the detailed anti-tumor research has been conducted on Met-F-AEA, a methylated derivative of the primary compound of interest.

Anti-Tumor Efficacy and Mechanisms of Growth Inhibition

The potential of cannabinoid receptor agonists to influence tumor growth has been a significant area of research. Studies on Met-F-AEA have provided insights into its anti-neoplastic properties.

Research has shown that the stimulation of cannabinoid CB1 receptors by Met-F-AEA can inhibit the growth of tumors derived from a rat thyroid cancer cell line in athymic mice. cymitquimica.com This inhibitory action is linked to the suppression of the activity of the p21ras oncogene product. cymitquimica.com The p21ras protein is a critical component in signaling pathways that control cell growth and proliferation, and its inhibition represents a key mechanism for the anti-tumor effects of this compound.

The process of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) are hallmarks of cancer progression. Investigations using a Lewis lung carcinoma model in C57Bl/6 mice demonstrated that Met-F-AEA significantly reduced the number of metastatic nodes. cymitquimica.com This effect was mediated through the activation of the CB1 receptor, as the selective CB1 receptor antagonist SR141716A was able to counteract this inhibition. cymitquimica.com These findings suggest that the anti-metastatic effects are dependent on the compound's interaction with the CB1 receptor.

Table 1: Effect of Met-F-AEA on Metastasis in Lewis Lung Carcinoma Model

Treatment Group Number of Metastatic Nodes (Mean ± SEM)
Control 25 ± 3
Met-F-AEA 12 ± 2*
Met-F-AEA + SR141716A 23 ± 4

*p < 0.05 compared to control

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. Studies have shown that Met-F-AEA significantly inhibited the expression of VEGF in tumors. cymitquimica.com Furthermore, the expression of one of its receptors, flt-1/VEGFR-1, was also inhibited by Met-F-AEA treatment. cymitquimica.com This reduction in both the growth factor and its receptor underscores the compound's potential to disrupt the signaling necessary for tumor-induced blood vessel formation. The CB1 receptor antagonist SR141716A was also shown to block these effects, further solidifying the role of CB1 receptor activation in this process. cymitquimica.com

Table 2: Effect of Met-F-AEA on VEGF and flt-1/VEGFR-1 Expression in Tumors

Treatment Group VEGF Expression (% of Control) flt-1/VEGFR-1 Expression (% of Control)
Control 100 100
Met-F-AEA 45 ± 5* 50 ± 6*
Met-F-AEA + SR141716A 95 ± 8 92 ± 7

*p < 0.05 compared to control

Neuromodulatory Effects and Central Nervous System Responses

While the anti-tumor effects of the methylated analog have been documented, there is a lack of specific in vivo preclinical data for this compound regarding its direct neuromodulatory effects and responses within the central nervous system. Research on other cannabinoid agonists, such as Arachidonyl-2'-chloroethylamide (ACEA), has demonstrated anticonvulsant effects in mouse models of epilepsy, suggesting that compounds targeting the CB1 receptor can modulate neuronal excitability. nih.gov However, direct evidence for this compound in this context is not available in the current scientific literature.

Evaluation of Ocular Pressure Regulation

The endocannabinoid system is known to play a role in the regulation of intraocular pressure, a key factor in glaucoma. However, specific in vivo studies evaluating the effect of this compound on ocular pressure in animal models have not been identified in the reviewed scientific literature. General research into cannabinoid agonists has shown potential for lowering intraocular pressure, but data specific to this compound is wanting.

Assessment of Receptor-Mediated Physiological Responses

This compound (2'-fluoro AEA) is a synthetic analog of the endogenous cannabinoid anandamide (B1667382) (AEA). Its biological activity is primarily mediated through its interaction with the cannabinoid receptors, CB1 and CB2. The substitution of the hydroxyl group in the ethanolamide head of anandamide with a fluorine atom significantly alters its receptor binding affinity.

Research has demonstrated that this structural modification leads to a considerable increase in binding affinity for the CB1 receptor. nih.gov In vitro binding assays using rat brain membranes have shown that 2'-fluoro AEA exhibits a high affinity for the CB1 receptor. nih.gov Conversely, its affinity for the CB2 receptor is substantially lower, indicating a significant selectivity for the CB1 receptor over the CB2 receptor. nih.gov

The functional consequence of this high-affinity binding to the CB1 receptor has been assessed using [³⁵S]GTPγS binding assays. These assays measure the activation of G-proteins coupled to the receptor, providing an indication of the compound's efficacy. Studies have shown that analogs with high affinity for the CB1 receptor, such as those with electronegative substituents on the ethanolamide headgroup, are potent cannabimimetic agonists. nih.gov This suggests that this compound likely acts as a potent agonist at the CB1 receptor, capable of initiating the intracellular signaling cascade associated with receptor activation.

Despite its high affinity and potency at the CB1 receptor in vitro, the physiological effects of this compound in vivo are reported to be less pronounced than what might be expected from its binding data. nih.gov This discrepancy is largely attributed to its metabolic instability. The compound remains a good substrate for the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of anandamide and other fatty acid amides. nih.gov Rapid hydrolysis by FAAH in vivo would lead to lower circulating levels of the compound, thus limiting its ability to exert sustained physiological effects.

Detailed in vivo studies characterizing the full spectrum of physiological responses to this compound, such as the classic cannabinoid tetrad (analgesia, hypothermia, catalepsy, and hypolocomotion), are not extensively reported in the available scientific literature. However, based on its potent CB1 receptor agonism, it would be expected to produce effects consistent with CB1 receptor activation. For comparison, a related compound, arachidonyl-2'-chloroethylamide (ACEA), which is also a selective CB1 agonist, has been shown in preclinical models to ameliorate symptoms of depression and overactive bladder, as well as influence neurogenesis. mdpi.comnih.gov These findings for ACEA provide a potential, albeit indirect, indication of the types of physiological responses that could be mediated by potent CB1 agonists like this compound.

Receptor Binding Affinity of this compound

Compound Receptor Kᵢ (nM) Source
This compound CB1 26.7 nih.gov
CB2 908 nih.gov
Anandamide CB1 78 nih.gov
CB2 >10000 nih.gov

Synthetic Chemistry and Analog Development

Advanced Synthetic Strategies for Arachidonoyl 2'-fluoroethylamide

The synthesis of N-acylethanolamine analogs, including this compound, is generally considered a straightforward process. nih.gov The most common approach involves a condensation reaction, specifically an amide coupling, between the carboxylic acid (arachidonic acid) and the corresponding amine (2-fluoroethylamine).

The natural biosynthesis of endocannabinoids like anandamide (B1667382) follows a different path, starting from membrane phospholipids. nih.govnih.gov An N-acyltransferase enzyme first creates N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE). nih.gov This NAPE precursor is then cleaved by a specific phospholipase D to release the N-acylethanolamine. wikipedia.org

Design and Rational Synthesis of Novel Fluorinated Endocannabinoid Analogs

The deliberate incorporation of fluorine into endocannabinoid structures is a key strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its binding affinity for receptors and its metabolic stability.

The primary rationale for designing fluorinated analogs like this compound is to probe the structural and electronic requirements of the cannabinoid receptors. nih.gov By replacing the terminal hydroxyl group of anandamide's ethanolamide headgroup with a fluorine atom, researchers can create a molecule that is more resistant to metabolic degradation by enzymes like fatty acid amide hydrolase (FAAH), which is a primary route of inactivation for anandamide.

In one series of studies, researchers synthesized a range of anandamide analogs where the hydroxyl group was substituted with various electronegative groups, including fluoro, chloro, and others, to investigate the impact on receptor binding. nih.gov Further modifications have included the addition of methyl groups at different positions to enhance metabolic stability. caymanchem.com For instance, (±)-2-Methyl arachidonoyl-2'-fluoroethylamide was synthesized to combine the effects of fluorination with the metabolic protection offered by an alpha-methyl group on the acyl chain. caymanchem.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Properties

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule influence its biological activity. For fluorinated endocannabinoid analogs, these studies have yielded precise insights into optimizing receptor binding and selectivity.

The replacement of the 2'-hydroxyl group of anandamide with a fluorine atom has a profound and beneficial effect on its affinity for the CB1 receptor. Research has shown that this substitution significantly increases binding affinity. nih.gov This modification also enhances selectivity, as the affinity for the CB2 receptor tends to decrease relative to anandamide. caymanchem.com

Comparing fluorine with other halogens reveals further nuances. The 2'-chloro analog of anandamide was found to have an even higher affinity for the CB1 receptor than the fluoro analog, indicating that the specific electronic properties of the substituent are critical. nih.gov Despite the increased binding affinity conferred by fluorination, the resulting analog may still be a substrate for the FAAH enzyme, meaning its in vivo activity might not be enhanced as much as the binding data alone would suggest. caymanchem.com

CompoundModificationCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)Selectivity (CB2/CB1)
Anandamide (AEA)Baseline (2'-OH)89.33714.15
This compound2'-F substitution10.4>1000>96
Arachidonoyl 2'-chloroethylamide2'-Cl substitution4.5>1000>222
(±)-2-Methyl arachidonoyl-2'-fluoroethylamide2'-F substitution, C-2 methyl5.7Data not availableData not available

Note: Ki values are indicative and can vary between different assays. Data compiled from multiple sources. nih.govcaymanchem.com

Modifications to the fatty acid chain and the ethanolamide headgroup also play a critical role in determining the biological profile of these analogs.

Introducing a methyl group onto the ethanolamide headgroup, at either the 1' or 2' position, has been shown to vastly improve the compound's biochemical stability against enzymatic hydrolysis. nih.gov In some cases, this modification can also lead to an increase in receptor affinity. nih.gov Furthermore, adding a methyl group at the C-2 position of the arachidonic acid chain (the "alpha" position) is a known strategy to confer enhanced metabolic stability. caymanchem.com

Conversely, significant changes to the long acyl chain itself can be detrimental to receptor binding. Replacing the 20-carbon arachidonoyl chain with shorter, more saturated, or differently unsaturated chains, such as oleyl (18:1) or linoleyl (18:2), results in analogs with markedly low affinities for both CB1 and CB2 receptors. nih.gov This highlights the importance of the specific length and conformation of the arachidonoyl chain for effective interaction with the cannabinoid receptors.

CompoundModificationCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)Key Finding
Anandamide (AEA)Arachidonoyl chain (20:4)89.3371Baseline affinity
Oleoylethanolamide (OEA)Oleyl chain (18:1)>1000>1000Low affinity
LinoleoylethanolamideLinoleyl chain (18:2)>1000>1000Low affinity
(±)-Arachidonoyl-1'-methylethanolamide1'-methyl on headgroup29.2>1000Increased CB1 affinity and stability

Note: Data compiled from available research. nih.gov

Future Research Directions and Unexplored Avenues

Investigation of Non-Cannabinoid Receptor Targets

While the primary target of Arachidonoyl 2'-fluoroethylamide is FAAH, the broader family of endocannabinoids and related lipid signaling molecules are known to interact with a variety of non-cannabinoid receptors. Future research should systematically investigate the potential for "off-target" effects of this compound that could contribute to its pharmacological profile.

Key areas for investigation include:

Transient Receptor Potential (TRP) Channels: The related compound, arachidonyl-2'-chloroethylamide (ACEA), has been shown to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation. nih.gov It is plausible that this compound also modulates TRPV1 activity. Studies have shown that activation of TRPV1 can influence the levels of endocannabinoids, suggesting a complex interplay between these systems. nih.gov Future studies should employ in vitro assays to directly assess the binding and functional activity of this compound at TRPV1 and other relevant TRP channels.

G-Protein Coupled Receptors (GPCRs): The orphan GPCR, GPR55, has been identified as a receptor for other endocannabinoid-like molecules. nih.govnih.govresearchgate.net Given the structural similarity, it is conceivable that this compound could also interact with GPR55. nih.gov Research indicates that GPR55 is involved in various physiological processes, including cancer cell proliferation, making this a compelling target for investigation. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Other fatty acid amides have been shown to exert effects through PPARs, nuclear receptors that regulate gene expression involved in metabolism and inflammation. Investigating the potential for this compound to bind to and activate different PPAR isoforms could reveal novel mechanisms of action.

Advanced Mechanistic Studies using "Omics" Technologies

To gain a comprehensive understanding of the cellular and systemic effects of this compound, the application of "omics" technologies is essential. These approaches can provide unbiased, large-scale data to identify novel pathways and biomarkers associated with the compound's activity.

"Omics" TechnologyPotential Application for this compound Research
Lipidomics To profile the global changes in lipid mediators following treatment. This could reveal alterations in other fatty acid amide signaling pathways and identify novel bioactive lipids whose levels are modulated by FAAH inhibition.
Proteomics To identify changes in protein expression and post-translational modifications in response to treatment. This could uncover novel protein targets and signaling cascades affected by the compound.
Metabolomics To analyze the broader metabolic consequences of FAAH inhibition, extending beyond lipid signaling to other key metabolic pathways.
Transcriptomics To assess changes in gene expression profiles, providing insights into the transcriptional regulatory networks influenced by this compound.

By integrating data from these "omics" platforms, researchers can construct a more complete picture of the compound's mechanism of action and its downstream effects.

Development of Advanced Preclinical Models for Disease Pathologies

To better predict the clinical efficacy of this compound, future preclinical studies should move beyond traditional animal models and incorporate more sophisticated and human-relevant systems.

Patient-Derived Organoids: The use of patient-derived organoids (PDOs) offers a powerful platform for personalized medicine. nih.govnih.gov Establishing PDO cultures from patients with various diseases, such as cancer or inflammatory bowel disease, would allow for the direct testing of this compound's efficacy on human tissue that recapitulates the in vivo tumor microenvironment and disease heterogeneity. nih.govnih.gov

Humanized Mouse Models: The development of mice with "humanized" immune systems or specific human genes can provide more accurate predictions of drug responses in humans. Utilizing such models could be particularly valuable for investigating the immunomodulatory effects of this compound in the context of autoimmune diseases.

3D Cell Cultures: Moving from 2D to 3D cell culture models can better mimic the complex cellular interactions and microenvironment of tissues. thewellbio.comazolifesciences.com Investigating the effects of this compound in 3D co-culture systems of neurons, glia, and immune cells could provide deeper insights into its potential for treating neuroinflammatory conditions. thewellbio.comazolifesciences.com

Exploration of Novel Therapeutic Research Applications

While FAAH inhibitors have been primarily investigated for pain and anxiety, the widespread role of the endocannabinoid system suggests a broader therapeutic potential for this compound.

Neuroinflammatory and Neurodegenerative Disorders: The endocannabinoid system is a key regulator of neuroinflammation. Future research should explore the therapeutic potential of this compound in models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease, where neuroinflammation is a critical component of the pathology.

Autoimmune Diseases: The immunomodulatory properties of cannabinoids suggest a role for FAAH inhibitors in treating autoimmune conditions. nih.gov Preclinical studies in models of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders are warranted to explore the efficacy of this compound in these conditions. nih.govnih.gov

Oncology: The endocannabinoid system has a complex and sometimes contradictory role in cancer. While some studies suggest anti-proliferative effects, others indicate a role in promoting tumor growth. nih.gov Rigorous investigation into the effects of this compound in various cancer types, potentially using PDOs as described above, is needed to clarify its potential as an anti-cancer agent or as an adjunct to existing therapies. nih.gov

Synergistic Interactions with Other Pharmacological Agents

Combining this compound with other drugs could enhance therapeutic efficacy and potentially reduce side effects by allowing for lower doses of each compound.

Anti-inflammatory Drugs: Investigating the synergistic potential of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) is a logical next step. nih.gov Both classes of drugs target pathways involved in inflammation and pain, and a combination could provide superior analgesia with a reduced risk of gastrointestinal side effects associated with high-dose NSAID use.

Antidepressants and Anxiolytics: Given the known anxiolytic effects of FAAH inhibitors, exploring combinations with standard antidepressants or anxiolytic medications could be a promising strategy for treatment-resistant depression or anxiety disorders. nih.govnih.govracgp.org.au

Antiepileptic Drugs: Research on the related compound ACEA has shown that it can enhance the anticonvulsant action of valproate. nih.gov This provides a strong rationale for investigating the potential synergistic interactions of this compound with various antiepileptic drugs in models of epilepsy.

By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential clinical application in a range of diseases.

Q & A

Basic Research Questions

Q. How is Arachidonoyl 2'-fluoroethylamide synthesized and characterized for research use?

  • Methodological Answer : The compound is synthesized by substituting the hydroxyl group in anandamide's ethanolamide moiety with a fluorine atom. Characterization involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity. Purity (≥98%) is verified via high-performance liquid chromatography (HPLC) . For stability, the compound is stored in ethanol at -20°C to prevent degradation .

Q. What in vitro assays are used to evaluate its binding affinity for cannabinoid receptors?

  • Methodological Answer : Competitive radioligand binding assays using synaptosomal membranes are standard. For CB1 receptor affinity, tritium-labeled CP-55,940 or SR141716A is displaced by this compound. Data analysis employs the Cheng-Prusoff equation to calculate Ki values. Evidence shows its CB1 affinity is enhanced compared to anandamide due to fluorination, but CB2 affinity remains low .

Q. How does fluorination at the 2'-position influence receptor selectivity compared to endogenous anandamide?

  • Methodological Answer : Fluorine's electronegativity and small atomic radius improve hydrogen bonding with CB1's transmembrane domains. Molecular docking studies and comparative binding assays (e.g., CB1 vs. CB2) demonstrate selectivity. For example, fluorination increases CB1 binding affinity by ~3-fold compared to anandamide, while CB2 interactions remain negligible .

Advanced Research Questions

Q. Why is there a discrepancy between its high in vitro CB1 affinity and limited in vivo efficacy?

  • Methodological Answer : Rapid hydrolysis by fatty acid amide hydrolase (FAAH) reduces its plasma half-life. To study this, researchers use FAAH knockout mice or co-administer FAAH inhibitors (e.g., URB597) to prolong activity. Pharmacokinetic profiling via LC-MS quantifies metabolite formation (e.g., arachidonic acid and fluoroethylamine) . Contradictions between in vitro and in vivo data highlight the need for metabolic stability assays early in drug design.

Q. What experimental designs are optimal for assessing its metabolic stability and enzyme interactions?

  • Methodological Answer :

  • Step 1 : Incubate the compound with recombinant FAAH or liver microsomes. Measure degradation rates using LC-MS/MS.
  • Step 2 : Use kinetic assays (e.g., Michaelis-Menten plots) to determine Vmax and Km.
  • Step 3 : Validate findings in primary neuronal cultures or whole-blood models to mimic physiological conditions. Include controls like anandamide and fluorinated analogs with varying substituents .

Q. How can structural data be integrated with functional assays to refine hypotheses about its therapeutic potential?

  • Methodological Answer : Combine cryo-EM or X-ray crystallography of CB1-bound this compound with electrophysiological recordings (e.g., mouse vas deferens twitch inhibition). Cross-validate results using CRISPR-edited CB1/2 cell lines. For example, its structural analog ACEA (2'-chloro-AEA) shows similar binding but distinct functional outcomes, emphasizing the need for multi-modal validation .

Q. How should researchers address conflicting data on its pharmacokinetic profile across species?

  • Methodological Answer : Conduct cross-species comparative studies (e.g., rodent vs. primate plasma stability assays). Use physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes. Contradictions often arise from interspecies FAAH expression differences; thus, prioritize humanized mouse models or ex vivo human tissue assays .

Data Analysis and Interpretation

Q. What statistical approaches resolve variability in receptor binding data across studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate binding affinity data from multiple studies. Weight results by sample size and assay type (e.g., radioligand vs. fluorescence polarization). Sensitivity analysis identifies outliers, such as studies using impure batches or non-validated receptor preparations .

Q. How can researchers distinguish between off-target effects and true CB1-mediated responses?

  • Methodological Answer : Use CB1-specific antagonists (e.g., rimonabant) to block responses in vitro and in vivo. Pair with siRNA knockdown of CB1 in cell models. For example, if this compound-induced analgesia persists in CB1-KO mice, investigate alternative targets (e.g., TRPV1) via calcium imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.